molecular formula C17H18N2O B7509827 (8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone

(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone

Cat. No. B7509827
M. Wt: 266.34 g/mol
InChI Key: KUFIOFDOAIMDRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone is a chemical compound that has gained attention in the scientific research community due to its potential applications in medical research. This compound is also known as 8-MeO-NbOMe or N-methoxybenzyl-8-methoxyquinoline-3-carboxamide. In

Mechanism of Action

The exact mechanism of action of (8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to modulate the levels of certain neurotransmitters in the brain, such as serotonin and dopamine, which may contribute to its potential use as an antidepressant and anxiolytic agent.
Biochemical and Physiological Effects:
In addition to its potential use in cancer treatment and mental health, (8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone has been shown to have other biochemical and physiological effects. It has been shown to have antioxidant activity, which may be beneficial in preventing certain diseases. It has also been shown to have anti-inflammatory activity, which may be beneficial in treating inflammatory conditions.

Advantages and Limitations for Lab Experiments

One advantage of using (8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone in lab experiments is its potential use in cancer research. It has been shown to have activity against certain cancer cell lines, making it a potential candidate for further study. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to develop targeted therapies.

Future Directions

There are several potential future directions for research on (8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone. One direction is to further study its potential use in cancer treatment, particularly in combination with other therapies. Another direction is to study its potential use as an antidepressant and anxiolytic agent, particularly in populations that are resistant to current treatments. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.

Synthesis Methods

The synthesis of (8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone is a multi-step process that involves the reaction of 8-methoxyquinoline-3-carbaldehyde with 6-methylpyridin-2-amine in the presence of a reducing agent. The product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone has been studied for its potential use in medical research. It has been shown to have activity against certain cancer cell lines, making it a potential candidate for cancer treatment. Additionally, it has been studied for its potential use as an antidepressant and anxiolytic agent.

properties

IUPAC Name

(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-12-6-3-8-14-9-5-11-19(16(12)14)17(20)15-10-4-7-13(2)18-15/h3-4,6-8,10H,5,9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFIOFDOAIMDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CCCN2C(=O)C3=CC=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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